molecular formula C10H15NO3 B2424218 2-Oxo-decahydroquinoline-4-carboxylic acid CAS No. 1989659-74-6

2-Oxo-decahydroquinoline-4-carboxylic acid

Cat. No.: B2424218
CAS No.: 1989659-74-6
M. Wt: 197.234
InChI Key: KZIFWTRFOOLYIE-UHFFFAOYSA-N
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Description

2-Oxo-decahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with a quinoline backbone.

Chemical Reactions Analysis

2-Oxo-decahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Oxo-decahydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-decahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring structure allows it to bind effectively to these targets, influencing various biochemical pathways. This binding can result in the inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Biological Activity

2-Oxo-decahydroquinoline-4-carboxylic acid is a bicyclic organic compound belonging to the quinoline family, characterized by its unique decahydroquinoline structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in neuropharmacology and drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO3C_{11}H_{13}NO_3. Its structure features a ketone and a carboxylic acid functional group that significantly influence its reactivity and biological interactions. The compound is soluble in organic solvents such as ethanol and dimethylformamide, facilitating its use in various synthetic processes.

Research indicates that this compound exhibits notable interactions with neurotransmitter systems. Specifically, it has been studied for its potential effects on nicotinic acetylcholine receptors (nAChRs), which are critical for synaptic transmission in the nervous system.

  • Nicotinic Receptor Modulation :
    • Studies suggest that derivatives of this compound may enhance or inhibit the activity of nAChRs, impacting neurotransmitter transport and synaptic plasticity .
    • The influence on cationic compound transport across biological membranes suggests potential applications in drug delivery, particularly concerning blood-brain barrier permeability.
  • Antimicrobial Activity :
    • Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity TypeObserved EffectReference
NeuropharmacologyModulation of nicotinic receptors
AntimicrobialInhibition of bacterial growth
Drug DeliveryEnhanced transport across membranes

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Neuropharmacological Study : A study investigated the effects of various decahydroquinoline derivatives on α7 and α4β2 nicotinic acetylcholine receptors expressed in Xenopus oocytes. The results indicated that certain derivatives could significantly modulate receptor activity, providing insights into their potential therapeutic roles in neurodegenerative diseases .
  • Antibacterial Activity Assessment : Another study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Bacillus subtilis. The compound exhibited minimum inhibitory concentrations (MICs) that suggest efficacy as an antibacterial agent .

Properties

IUPAC Name

2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h6-8H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIFWTRFOOLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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